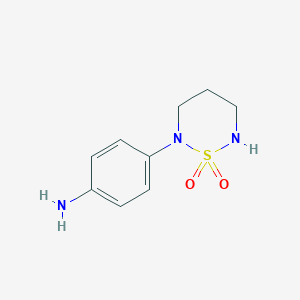

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazinane ring fused with an aminophenyl group. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile compound for various applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a range of therapeutic effects .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory effects on mycelial growth at certain concentrations .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Molecular Mechanism

Studies on similar compounds suggest potential interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline in animal models .

Metabolic Pathways

The metabolic pathways involving 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline, including any enzymes or cofactors it interacts with, are not well-characterized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione typically involves the reaction of 4-aminobenzenesulfonamide with carbonyl compounds under controlled conditions. One common method includes the use of thiourea as a sulfur source, which reacts with the aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione can be compared with other similar compounds such as:

2-(4-aminophenyl)benzothiazole: Both compounds have similar antimicrobial and anticancer properties, but the presence of the thiadiazinane ring in this compound imparts unique chemical reactivity and stability.

2-(4-aminophenyl)thiazole: This compound also exhibits antimicrobial activity, but its chemical structure is less complex, leading to different reactivity patterns and applications.

List of Similar Compounds

- 2-(4-aminophenyl)benzothiazole

- 2-(4-aminophenyl)thiazole

- 2-(4-aminophenyl)benzoxazole

- 2-(4-aminophenyl)benzimidazole

Biological Activity

2-(4-Aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione, also known as 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylamine , is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula: C10H14N2O2S

- Molar Mass: 226.30 g/mol

- CAS Number: 67104-89-6

- Melting Point: 143-145 °C

The biological activity of this compound is primarily associated with its interactions with various enzymes and cellular pathways:

- Aldose Reductase Inhibition: This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition is significant for managing diabetic complications by reducing sorbitol accumulation in cells.

- Apoptosis Induction in Cancer Cells: In studies involving cancer cell lines, this compound has demonstrated the ability to induce apoptosis. It activates specific signaling pathways that lead to programmed cell death, which is crucial for cancer therapy .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression Modulation: It affects gene expression related to cell survival and apoptosis.

- Cell Signaling Pathways: The compound modulates pathways involved in cell growth and differentiation, which can be beneficial in cancer treatment strategies .

Case Study: Aldose Reductase Inhibition

In a study examining the effects of this compound on diabetic rats, it was found that administration of this compound led to a significant reduction in blood glucose levels. The mechanism was attributed to decreased activity of aldose reductase, suggesting its potential use as a therapeutic agent for diabetes management.

Case Study: Cancer Cell Apoptosis

Another study focused on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptotic markers. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis compared to untreated controls. This suggests that this compound could serve as a lead compound for developing anti-cancer drugs.

Comparative Analysis of Biological Activities

Properties

IUPAC Name |

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c10-8-2-4-9(5-3-8)12-7-1-6-11-15(12,13)14/h2-5,11H,1,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCVNANNSZIJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.